
N-(4-Bromobenzyl)pyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Bromobenzyl)pyrimidine-2-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)pyrimidine-2-carboxamide typically involves the reaction of 4-bromobenzylamine with pyrimidine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .
化学反应分析
Types of Reactions
N-(4-Bromobenzyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, especially in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and various amines. Conditions typically involve solvents like ethanol or acetonitrile and may require heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used. These reactions are often carried out in aqueous or alcoholic solvents.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in coupling reactions, often in the presence of bases like potassium carbonate and solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce more complex pyrimidine-based structures .
科学研究应用
N-(4-Bromobenzyl)pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity and potential therapeutic targets.
Materials Science: It is explored for its use in the synthesis of novel materials with specific electronic and optical properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the molecular mechanisms of various diseases.
作用机制
The mechanism of action of N-(4-Bromobenzyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
相似化合物的比较
Similar Compounds
- N-(4-Chlorobenzyl)pyrimidine-2-carboxamide
- N-(4-Methylbenzyl)pyrimidine-2-carboxamide
- N-(4-Fluorobenzyl)pyrimidine-2-carboxamide
Uniqueness
N-(4-Bromobenzyl)pyrimidine-2-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. Additionally, the bromine atom can be readily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties .
属性
分子式 |
C12H10BrN3O |
|---|---|
分子量 |
292.13 g/mol |
IUPAC 名称 |
N-[(4-bromophenyl)methyl]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C12H10BrN3O/c13-10-4-2-9(3-5-10)8-16-12(17)11-14-6-1-7-15-11/h1-7H,8H2,(H,16,17) |
InChI 键 |
XSBCYBVQGMYLPF-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1)C(=O)NCC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


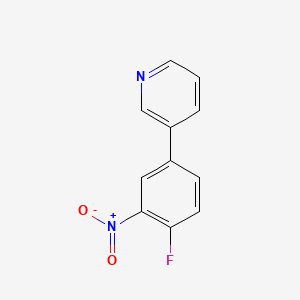

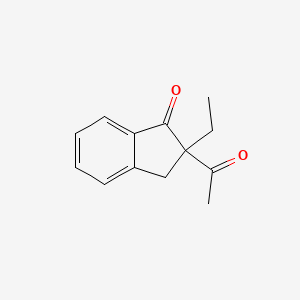
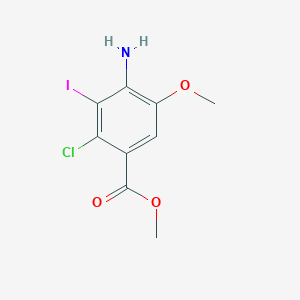
![3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B13982362.png)
![Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-](/img/structure/B13982365.png)
![7-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13982367.png)
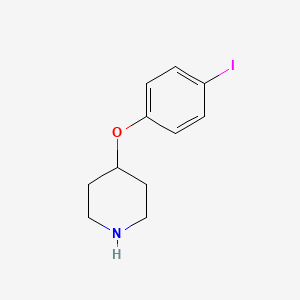
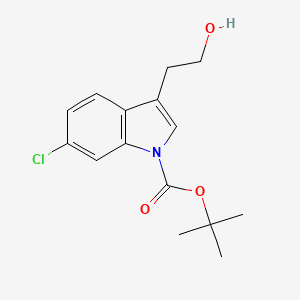
![5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile](/img/structure/B13982385.png)

![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13982404.png)


